

# A Comparative Guide to the Efficacy of WS-383 (ABBV-383) and MLN4924

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of **WS-383** (now known as ABBV-383) and MLN4924. While both agents represent promising anti-cancer strategies, they operate through fundamentally different mechanisms of action and are being evaluated in distinct clinical contexts. This document summarizes their performance based on available preclinical and clinical data, details the experimental protocols used in key studies, and visualizes their respective mechanisms and workflows.

## **Executive Summary**

**WS-383** (ABBV-383) is a B-cell maturation antigen (BCMA) and CD3-targeting bispecific antibody designed for the treatment of relapsed/refractory multiple myeloma (RRMM). Its mechanism involves redirecting T-cells to kill myeloma cells. Clinical trial data has demonstrated significant response rates in a heavily pretreated patient population.

MLN4924 (Pevonedistat) is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE). By blocking the neddylation pathway, MLN4924 disrupts the function of cullin-RING ligases (CRLs), leading to the accumulation of tumor-suppressive proteins and subsequent cancer cell death. It has shown broad anti-tumor activity in a range of preclinical cancer models, including both solid and hematological malignancies.

Due to their distinct mechanisms and primary indications, a direct head-to-head comparison of efficacy is not available in the literature. This guide, therefore, presents a parallel comparison of



their individual efficacies in their respective therapeutic areas.

## **Data Presentation: A Comparative Overview**

The following tables summarize the quantitative efficacy data for both **WS-383** (ABBV-383) and MLN4924.

Table 1: Clinical Efficacy of WS-383 (ABBV-383) in

Relapsed/Refractory Multiple Myeloma

| Metric                                       | Dose Cohort            | Result      | Follow-up   | Citation |
|----------------------------------------------|------------------------|-------------|-------------|----------|
| Objective<br>Response Rate<br>(ORR)          | ≥ 40 mg                | 68%         | 9.6 months  | [1][2]   |
| 60 mg Expansion<br>Cohort                    | 59%                    | 8.2 months  | [1][2]      |          |
| ≥ Very Good<br>Partial Response<br>(VGPR)    | ≥ 40 mg                | 54%         | 9.6 months  | [1][2]   |
| 60 mg Expansion<br>Cohort                    | 39%                    | 8.2 months  | [2]         |          |
| Median Duration of Response (DoR)            | ≥ 40 mg                | Not Reached | 10.8 months | [1]      |
| 12-month DoR<br>Estimate                     | ≥ 40 mg                | > 72%       | 9.6 months  | [1]      |
| Median<br>Progression-Free<br>Survival (PFS) | 60 mg every 3<br>weeks | 11.2 months | N/A         | [3]      |
| 40 mg every 3<br>weeks                       | 13.7 months            | N/A         | [4]         |          |



Table 2: Preclinical In Vitro Efficacy of MLN4924 in

Various Cancer Cell Lines

| Cell Line (Cancer Type) | IC50 Value (µM) | Exposure Time | Citation |
|-------------------------|-----------------|---------------|----------|
| Glioblastoma            |                 |               |          |
| A172                    | 0.01            | 7 days        | [5]      |
| U251MG                  | 0.31            | 7 days        | [5]      |
| U373MG                  | 0.05            | 7 days        | [5]      |
| U87MG                   | 0.43            | 7 days        | [5]      |
| Osteosarcoma            |                 |               |          |
| SJSA-1                  | 0.073           | 4 days        | [6]      |
| MG-63                   | 0.071           | 4 days        | [6]      |
| Saos-2                  | 0.19            | 4 days        | [6]      |
| HOS                     | 0.25            | 4 days        | [6]      |
| Colon Cancer            |                 |               |          |
| HCT116 (p53 WT)         | 0.08            | 72 hours      | [7]      |
| HCT116 (p53 -/-)        | 0.07            | 72 hours      | [7]      |
| HCT116 (p21 -/-)        | 0.07            | 72 hours      | [7]      |

Table 3: Preclinical In Vivo Efficacy of MLN4924 in Xenograft Models



| Cancer Type                               | Xenograft<br>Model                          | Dosing<br>Regimen                                                           | Outcome                                                                | Citation |
|-------------------------------------------|---------------------------------------------|-----------------------------------------------------------------------------|------------------------------------------------------------------------|----------|
| Chondrosarcoma                            | JJ012 and SW-<br>1353 cells in<br>nude mice | 10 mg/kg/day,<br>intraperitoneal<br>injection for 5<br>weeks                | Significant suppression of tumor volume compared to control.           | [8][9]   |
| T-cell Acute<br>Lymphoblastic<br>Leukemia | CEM cells in<br>NOD/SCID mice               | 60 mg/kg,<br>intraperitoneal<br>injection once<br>daily for 7 days          | Impaired tumor growth; 5 out of 15 tumors completely disappeared.      | [10]     |
| Colon Cancer                              | HCT116 and<br>HT29 cells in<br>nude mice    | N/A (study<br>mentions<br>xenograft model<br>but doesn't<br>specify dosing) | MLN4924<br>suppresses<br>colon cell growth<br>in a xenograft<br>model. | [11]     |

## **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the distinct signaling pathways targeted by **WS-383** (ABBV-383) and MLN4924.



Click to download full resolution via product page

Caption: Mechanism of action for WS-383 (ABBV-383).





Click to download full resolution via product page

Caption: Mechanism of action for MLN4924.



## **Experimental Protocols**

Detailed methodologies for key experiments cited in the efficacy tables are provided below.

## WS-383 (ABBV-383) - Phase 1 Clinical Trial (NCT03933735)

- Study Design: This was a Phase 1, first-in-human, open-label, dose-escalation and dose-expansion study.[2][12]
- Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 monoclonal antibody.[2]
- Treatment Administration: ABBV-383 was administered as an intravenous infusion over 1-2 hours, once every 3 weeks.[2]
- Dose Escalation: The study evaluated doses ranging from 0.025 mg to 120 mg.[2] A 60 mg dose was selected for the dose-expansion cohort.[2]
- Efficacy Assessment: Tumor response was evaluated according to the International Myeloma Working Group (IMWG) criteria.[13] Efficacy endpoints included Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS).[13]
- Safety Assessment: Safety and tolerability were assessed by monitoring adverse events (AEs), with a particular focus on Cytokine Release Syndrome (CRS).

### MLN4924 - Preclinical Studies

In Vitro Cell Viability and IC50 Determination

- Cell Lines: A variety of cancer cell lines were used, including glioblastoma (A172, U251MG, U373MG, U87MG), osteosarcoma (SJSA-1, MG-63, Saos-2, HOS), and colon cancer (HCT116) lines.[5][6][7]
- Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of MLN4924 (typically ranging from nanomolar to micromolar) for specified durations (e.g., 72



or 96 hours).[6][7]

- Assay: Cell viability was assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay or MTT assay.
- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

#### In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., nude or NOD/SCID mice) were used.[6]
   [10]
- Tumor Implantation: Human cancer cells (e.g., 5 million SJSA-1 cells) were suspended in Matrigel and implanted subcutaneously into the flanks of the mice.[6]
- Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. MLN4924 was administered, for example, via intraperitoneal injection at doses ranging from 10 mg/kg to 60 mg/kg daily or on other schedules.[8][10] The control group received a vehicle such as DMSO.[10]
- Efficacy Measurement: Tumor volume was measured regularly (e.g., twice weekly) using
  calipers. At the end of the study, tumors were excised and weighed.[10] Tumor growth
  inhibition was calculated by comparing the tumor volumes in the treated group to the control
  group.

#### Western Blotting for Mechanistic Studies

- Cell Treatment and Lysis: Cancer cells were treated with various concentrations of MLN4924 for different time points (e.g., 6, 24, 48 hours).[6] Whole-cell lysates were then prepared.
- Protein Analysis: Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
- Antibody Incubation: Membranes were incubated with primary antibodies against proteins of interest (e.g., neddylated cullins, p21, p27, CDT1) and a loading control (e.g., actin).[6] This was followed by incubation with a secondary antibody.





• Detection: Protein bands were visualized using an appropriate detection system.

## **Experimental Workflows**

The following diagrams illustrate typical experimental workflows for evaluating the efficacy of these compounds.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ascopubs.org [ascopubs.org]
- 2. A Phase I First-in-Human Study of ABBV-383, a B-Cell Maturation Antigen × CD3
  Bispecific T-Cell Redirecting Antibody, in Patients With Relapsed/Refractory Multiple
  Myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated safety and efficacy results of ABBV-383, a novel BsAb, in patients with R/R multiple myeloma | VJHemOnc [vjhemonc.com]



- 4. Paper: Updated Safety and Efficacy Results of Abbv-383, a BCMA x CD3 Bispecific T-Cell Redirecting Antibody, in a First-in-Human Phase 1 Study in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 5. The Protein Neddylation Inhibitor MLN4924 Suppresses Patient-Derived Glioblastoma Cells via Inhibition of ERK and AKT Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MLN4924, a Protein Neddylation Inhibitor, Suppresses the Growth of Human Chondrosarcoma through Inhibiting Cell Proliferation and Inducing Endoplasmic Reticulum Stress-Related Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 12. P862: A PHASE 1 FIRST-IN-HUMAN MONOTHERAPY STUDY OF ABBV-383, A BCMA
   CD3 BISPECIFIC T-CELL—REDIRECTING ANTIBODY, IN RELAPSED/REFRACTORY
   MULTIPLE MYELOMA PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [A Comparative Guide to the Efficacy of WS-383 (ABBV-383) and MLN4924]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1462401#comparing-the-efficacy-of-ws-383-with-mln4924]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com